N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
“N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” is a synthetic organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by the presence of a benzodioxin ring fused with an indole moiety, which is further functionalized with formamido and acetamide groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The benzodioxin and indole units are coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Functionalization: Introduction of formamido and acetamide groups through acylation reactions using formic acid derivatives and acetic anhydride.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzodioxin rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the formamido and acetamide groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: DCC, EDCI.
Acylating Agents: Acetic anhydride, formic acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Anticancer Activity: Potential anticancer properties through the inhibition of cell proliferation.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at biological receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(6-METHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE
Uniqueness
The uniqueness of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-27-17-8-12-7-15(24-14(12)10-18(17)28-2)21(26)22-11-20(25)23-13-3-4-16-19(9-13)30-6-5-29-16/h3-4,7-10,24H,5-6,11H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
LFHYXFSRWARQAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
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